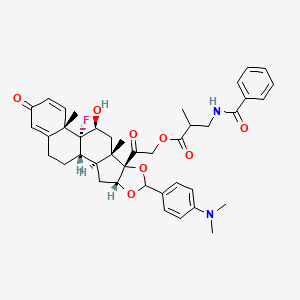
Tbi-pab
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was marketed under the brand name Taucorten but is no longer available commercially . This compound is known for its anti-inflammatory and immunosuppressive properties, making it useful in various medical applications.
Preparation Methods
The synthesis of Triamcinolone aminobenzal benzamidoisobutyrate involves several steps, starting with the preparation of the core steroid structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the core steroid structure: This involves the cyclization of a suitable precursor to form the steroid nucleus.
Functional group modifications: Introduction of the aminobenzal and benzamidoisobutyrate groups through a series of reactions, including esterification and amidation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Triamcinolone aminobenzal benzamidoisobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s activity.
Scientific Research Applications
Triamcinolone aminobenzal benzamidoisobutyrate has been studied extensively for its applications in various fields:
Chemistry: Used as a model compound to study the reactivity of glucocorticoids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new synthetic routes and production methods for glucocorticoids.
Mechanism of Action
The mechanism of action of Triamcinolone aminobenzal benzamidoisobutyrate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound exerts its effects by modulating the transcription of genes involved in inflammatory and immune responses .
Comparison with Similar Compounds
Triamcinolone aminobenzal benzamidoisobutyrate is unique compared to other glucocorticoids due to its specific functional groups, which enhance its anti-inflammatory and immunosuppressive properties. Similar compounds include:
Triamcinolone: A widely used glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Another potent glucocorticoid used in various medical applications.
Prednisolone: A commonly used glucocorticoid with a broad range of applications.
Properties
CAS No. |
51241-99-7 |
|---|---|
Molecular Formula |
C41H47FN2O8 |
Molecular Weight |
714.8 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-6-[4-(dimethylamino)phenyl]-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3-benzamido-2-methylpropanoate |
InChI |
InChI=1S/C41H47FN2O8/c1-24(22-43-35(48)25-9-7-6-8-10-25)36(49)50-23-33(47)41-34(51-37(52-41)26-11-14-28(15-12-26)44(4)5)20-31-30-16-13-27-19-29(45)17-18-38(27,2)40(30,42)32(46)21-39(31,41)3/h6-12,14-15,17-19,24,30-32,34,37,46H,13,16,20-23H2,1-5H3,(H,43,48)/t24?,30-,31-,32-,34+,37?,38-,39-,40-,41+/m0/s1 |
InChI Key |
NHLSSOMFJSWGTD-LGQYYMPKSA-N |
Isomeric SMILES |
CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)[C@@]23[C@@H](C[C@@H]4[C@@]2(C[C@@H]([C@]5([C@H]4CCC6=CC(=O)C=C[C@@]65C)F)O)C)OC(O3)C7=CC=C(C=C7)N(C)C |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)C23C(CC4C2(CC(C5(C4CCC6=CC(=O)C=CC65C)F)O)C)OC(O3)C7=CC=C(C=C7)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















